molecular formula C9H8N2O2 B1599688 6-Aminoisoquinoline-1,3(2H,4H)-dione CAS No. 611187-09-8

6-Aminoisoquinoline-1,3(2H,4H)-dione

Cat. No.: B1599688
CAS No.: 611187-09-8
M. Wt: 176.17 g/mol
InChI Key: VTMMCRDPMMIBGP-UHFFFAOYSA-N
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Description

6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound characterized by its unique structure, which includes an isoquinoline ring system with amino and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione typically involves multiple steps, starting with the formation of isoquinoline derivatives. One common method employs acryloyl benzamides as key substrates, which undergo radical cascade reactions to form the desired compound. These reactions often use radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, ensuring the efficient and cost-effective production of the compound. The choice of synthetic route and reaction conditions is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in research and industrial applications.

Scientific Research Applications

6-Aminoisoquinoline-1,3(2H,4H)-dione has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes, including enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Aminoisoquinoline-1,3(2H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

  • Isoquinoline: A closely related compound with similar structural features but lacking the amino and dione functionalities.

  • Quinoline: Another heterocyclic compound with a similar ring structure but different functional groups.

  • Benzodiazepine: A class of compounds with a fused benzene and diazepine ring, used primarily in medicine.

Uniqueness: 6-Aminoisoquinoline-1,3(2H,4H)-dione stands out due to its unique combination of amino and dione groups, which confer distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-amino-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMMCRDPMMIBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469568
Record name 6-amino-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611187-09-8
Record name 6-amino-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.19 g (30 mmol) of 6-nitroisoquinoline-1,3(2H,4H)-dione in 15 ml of MeOH and 150 ml of N,N-DIMETHYLFORMAMIDE is hydrogenated at 1 atmosphere of H2 at 250 in the presence of 1.5 g of 10% Pd/C for 7 h. The catalyst is removed by filtration through Celite. The filtrate is evaporated to give 5.4 g (100%) of a tan solid, mp 200-2200 (dec); MS (ES+) m/z 177.2 (M+H)+1.
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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